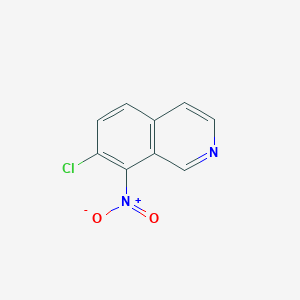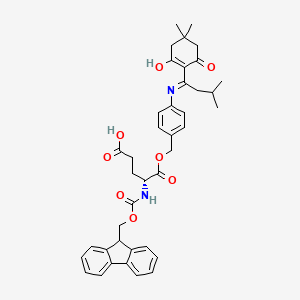
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide, also known as ML352, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in various biological processes. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has also been shown to reduce the growth of cancer cells in vitro and in animal models. Additionally, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide is that it can be synthesized in high yields and purity, making it suitable for use in lab experiments. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has also been shown to have a range of potential therapeutic applications, making it a promising candidate for drug development. One limitation of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another area of research is to investigate the safety and efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide in human clinical trials. Additionally, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide could be further optimized through structural modifications to improve its pharmacokinetic properties and increase its potency. Overall, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide shows great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 3-chloroaniline with 2,3-dimethoxybenzoyl chloride to form an intermediate, which is then reacted with 2-thiophenecarboxylic acid to produce the final product. The synthesis has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the activity of a key enzyme involved in the development of cancer. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has also been investigated for its ability to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2,3-dimethoxybenzamide has been shown to have antimicrobial properties and can be used to treat bacterial infections.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-8-4-7-16(18(17)26-2)19(22)21(14-6-3-5-13(20)11-14)15-9-10-27(23,24)12-15/h3-11,15H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMSUKDHMJXYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)


![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]propanamide](/img/structure/B2962695.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone](/img/structure/B2962699.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2962703.png)
![(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2962704.png)

